molecular formula C21H15NO2S B14541404 2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole CAS No. 62124-62-3

2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole

Cat. No.: B14541404
CAS No.: 62124-62-3
M. Wt: 345.4 g/mol
InChI Key: CNNNJMWLGUNYCF-UHFFFAOYSA-N
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Description

2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole typically involves the reaction of benzenesulfinyl chloride with 4,5-diphenyl-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole undergoes several types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the benzenesulfinyl group can yield sulfide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The diphenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzenesulfonyl)-4,5-diphenyl-1,3-oxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-(Benzenesulfanyl)-4,5-diphenyl-1,3-oxazole: Contains a sulfanyl group instead of a sulfinyl group.

Uniqueness

2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the oxazole ring with the benzenesulfinyl and diphenyl groups makes this compound a valuable candidate for various scientific and industrial applications.

Properties

CAS No.

62124-62-3

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(benzenesulfinyl)-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C21H15NO2S/c23-25(18-14-8-3-9-15-18)21-22-19(16-10-4-1-5-11-16)20(24-21)17-12-6-2-7-13-17/h1-15H

InChI Key

CNNNJMWLGUNYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)S(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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